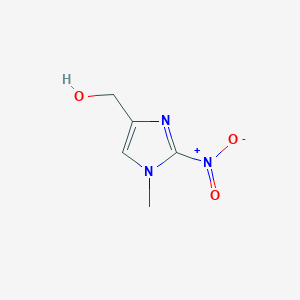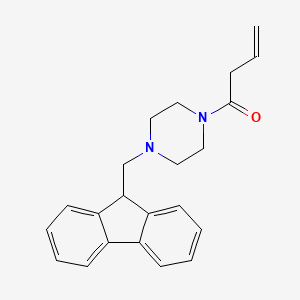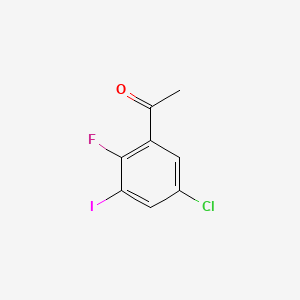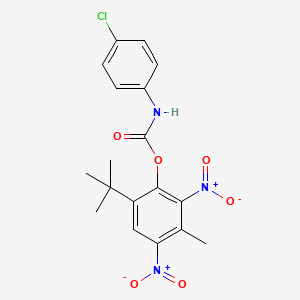![molecular formula C13H17NO5 B14024129 6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is a complex organic compound that features a furo[2,3-C]pyridine core structure. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid typically involves the protection of the amine group using the Boc group. Common methods include:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
Uniqueness
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid is unique due to its furo[2,3-C]pyridine core structure, which imparts specific chemical properties and reactivity. The presence of the Boc group makes it particularly useful in protecting amine groups during complex synthetic processes.
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-furo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-5-4-8-6-9(11(15)16)18-10(8)7-14/h6H,4-5,7H2,1-3H3,(H,15,16) |
Clave InChI |
YTWIDQKJCFXVTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)




![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)








